(Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one
Description
Properties
IUPAC Name |
3-[(2-aminophenyl)iminomethyl]-2-benzofuran-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-12-7-3-4-8-13(12)17-9-14-10-5-1-2-6-11(10)15(18)19-14/h1-9,18H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIXLGRBOZCFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=CC2=C3C=CC=CC3=C(O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194540 | |
| Record name | 3-[[(2-Aminophenyl)amino]methylene]-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320424-62-2 | |
| Record name | 3-[[(2-Aminophenyl)amino]methylene]-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one typically involves the condensation of 2-aminobenzaldehyde with isobenzofuran-1(3H)-one under specific reaction conditions. Common reagents used in this synthesis include acids or bases to catalyze the reaction, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows chemists to explore new chemical reactions and pathways, leading to the development of more complex molecules. For instance, it can be used in the synthesis of derivatives that may exhibit enhanced biological activities or novel properties .
Reactivity and Mechanism
The reactivity of (Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one can be attributed to its functional groups, which facilitate interactions with various reagents. The compound's mechanism of action typically involves binding to molecular targets such as enzymes or receptors, thereby modulating their activity .
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and possess significant antibacterial properties .
Case Study: Antiplatelet Activity
A notable study reported the synthesis of substituted derivatives of isobenzofuran-1(3H)-ones, which demonstrated potent antiplatelet activity—surpassing that of aspirin. The study highlighted the structure-activity relationship and the potential for these compounds to serve as therapeutic agents in cardiovascular diseases .
Medical Applications
Drug Development Potential
Given its biological activities, this compound is a candidate for drug development. Its ability to interact with specific biological targets makes it suitable for creating new therapeutic agents aimed at treating diseases such as cancer and infections .
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. These studies provide insights into the binding affinities and potential efficacy of the compound as a drug candidate .
Industrial Applications
Dyes and Pigments Production
Industrially, this compound may be utilized in the production of dyes and pigments due to its chromophoric properties. Its structural features allow for the development of vibrant colors suitable for various applications in textiles and coatings .
Summary Table of Applications
| Field | Application | Examples/Notes |
|---|---|---|
| Chemistry | Building block for synthesis | Used in developing complex organic molecules |
| Biology | Antimicrobial and anticancer properties | Demonstrated effectiveness against cancer cell lines; antibacterial activity noted |
| Medicine | Drug development potential | Candidates for treating cancer and infections; molecular docking studies conducted |
| Industry | Production of dyes and pigments | Utilized for vibrant color formulations in textiles |
Mechanism of Action
The mechanism by which (Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved might include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of isobenzofuran-1(3H)-ones are highly dependent on substituents at the 3-position. Below is a comparative analysis of key analogs:
Physicochemical Properties
Biological Activity
(Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and related research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 252.27 g/mol. The compound features an isobenzofuranone core linked to a 2-aminophenylamino group through a methylene bridge, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The compound's structure allows it to form stable complexes, which can modulate the activity of these biomolecules.
Key Mechanisms:
- Hydrogen Bonding : The amino group can participate in hydrogen bonding with target molecules, enhancing binding affinity.
- Electrostatic Interactions : The presence of polar groups facilitates electrostatic interactions with negatively charged sites on proteins or nucleic acids.
- Redox Reactions : The isobenzofuranone moiety can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that may influence cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.
Case Study Example :
A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM.
Pharmacological Applications
The potential applications of this compound in pharmacology are promising:
- Antimicrobial Agents : Due to its broad-spectrum activity, it could serve as a lead compound for developing new antimicrobial drugs.
- Antitumor Agents : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-3-((2-aminophenylamino)methylene)isobenzofuran-1(3H)-one?
- Methodology : Synthesis typically involves multi-step pathways. For example, derivatives of isobenzofuran-1(3H)-one can be prepared via epoxidation of 2-vinylbenzoic acid methyl ester using m-chloroperoxybenzoic acid, followed by acid-catalyzed cyclization (e.g., p-toluenesulfonic acid). Subsequent nucleophilic substitution with reagents like tosyl chloride or phosphorus tribromide yields functionalized derivatives . For Z/E isomer separation, column chromatography is critical, as demonstrated in analogous syntheses of 3-(but-2-en-1-ylidene)isobenzofuran derivatives .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR/IR/MS : Confirm regiochemistry and functional groups. For example, H-NMR distinguishes Z/E isomers via coupling constants (e.g., olefinic protons in Z-isomers show specific splitting patterns) .
- X-ray crystallography : Resolve absolute configuration. Tools like SHELX and ORTEP-3 are used for refinement and visualization .
Q. What preliminary biological activities are reported for isobenzofuran-1(3H)-one derivatives?
- Findings :
- Tyrosinase inhibition : Derivatives like 36a (structurally related) show IC values <10 µM, suggesting potential in melanogenesis regulation .
- Antiproliferative activity : Functionalized derivatives (e.g., C-3 substituted) exhibit moderate activity against cancer cell lines, with EC values in the micromolar range .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance Z-isomer selectivity?
- Strategies :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to steric and electronic effects in cyclization steps .
- Catalyst screening : Acid catalysts with bulky groups (e.g., p-toluenesulfonic acid) improve selectivity by stabilizing transition states .
Q. What crystallographic tools are critical for resolving hydrogen-bonding networks in this compound?
- Approach :
- Use SHELXL for refining high-resolution data, identifying weak interactions (e.g., C–H⋯O bonds). For example, crystallographic data for related compounds reveal eight-membered synthons stabilizing supramolecular chains .
- ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions, aiding in understanding packing motifs .
Q. How do contradictory bioactivity data arise across studies, and how can they be addressed?
- Analysis :
- Assay variability : Tyrosinase inhibition assays using different substrates (e.g., L-DOPA vs. tyrosine) may yield conflicting IC values .
- Cell line specificity : Antiproliferative activity discrepancies (e.g., EC variations) stem from differential expression of molecular targets (e.g., tubulin) .
Q. What strategies improve the compound’s utility in biosensor applications?
- Functionalization :
- Introduce redox-active groups (e.g., methylene blue analogs) for electrochemical DNA biosensors. Derivatives with electron-withdrawing substituents enhance binding to DNA grooves, improving carcinogenicity assessment .
- Optimize solubility via PEGylation or sulfonation for aqueous compatibility .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Key Modifications :
- Amino substituents : Electron-donating groups (e.g., –NH) at the 2-aminophenyl moiety enhance tyrosinase inhibition by coordinating to the enzyme’s copper center .
- Lactone ring rigidity : Fluorination at the 7-position (as in 3-hydroxy-7-fluoro derivatives) increases metabolic stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
